2-Isopropyl-4-methoxy-5-methylbenzenesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

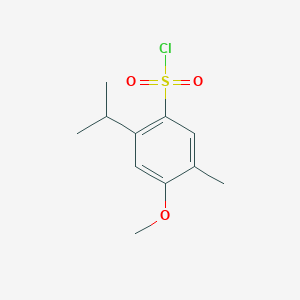

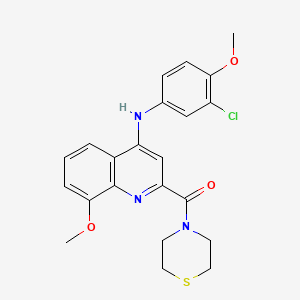

“2-Isopropyl-4-methoxy-5-methylbenzenesulfonyl chloride” is a chemical compound with the molecular formula C11H15ClO3S and a molecular weight of 262.75. It is a solid substance .

Molecular Structure Analysis

The InChI code for “2-Isopropyl-4-methoxy-5-methylbenzenesulfonyl chloride” is1S/C11H15ClO3S/c1-7(2)9-6-11(16(12,13)14)8(3)5-10(9)15-4/h5-7H,1-4H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

“2-Isopropyl-4-methoxy-5-methylbenzenesulfonyl chloride” is a solid substance . It should be stored in a refrigerated environment .Applications De Recherche Scientifique

Molecular Docking and Enzyme Inhibitory Activities

A study demonstrated the synthesis of new triazole analogues starting from 4-methoxybenzenesulfonyl chloride, evaluating their inhibition potential against bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase enzymes. These findings suggest the potential of derivatives for therapeutic applications in conditions related to enzyme dysfunction (Virk et al., 2018).

Reactivity with Free Chlorine Constituents

Another research explored the reactivity of aromatic ethers with free available chlorine (FAC), including Cl₂ and Cl₂O, in the context of disinfection byproduct precursor chlorination. This study provides insight into the chemical behavior of methoxybenzenes and their interaction with chlorinating agents, relevant for environmental chemistry and water treatment processes (Sivey & Roberts, 2012).

Activation of Hydroxyl Groups for Biological Applications

Research on 4-fluorobenzenesulfonyl chloride (a similar sulfonyl chloride compound) emphasizes its role in activating hydroxyl groups for covalent attachment of biological molecules to solid supports. This application is pivotal for developing therapeutic and diagnostic tools, highlighting the compound's utility in bioconjugation chemistry (Chang et al., 1992).

Synthesis of Alzheimer’s Disease Therapeutic Agents

A synthesis pathway was developed for sulfonamides derived from 4-methoxyphenethylamine and 4-methylbenzenesulfonyl chloride, aiming at Alzheimer’s disease therapeutic agents. These compounds exhibited significant inhibitory activity against acetylcholinesterase, suggesting their potential in treating neurodegenerative diseases (Abbasi et al., 2018).

Development of Quinonoid-Bridged Dinuclear Complexes

The synthesis and characterization of quinonoid-bridged dinuclear complexes using ligands derived from sulfonyl chlorides, including studies on their coordination chemistry and reactivity, offer insights into the development of novel materials with potential applications in catalysis and electronic devices (Sommer et al., 2013).

Propriétés

IUPAC Name |

4-methoxy-5-methyl-2-propan-2-ylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO3S/c1-7(2)9-6-10(15-4)8(3)5-11(9)16(12,13)14/h5-7H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXUHXPHKETUHCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C(C)C)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-5-methyl-2-(propan-2-yl)benzene-1-sulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2881981.png)

![3-methyl-N-(2-methylbenzo[d]thiazol-6-yl)isoxazole-5-carboxamide](/img/structure/B2881984.png)

![2-((2-chlorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2881990.png)

![1-(4-Bromophenyl)-2-((2,4-difluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2881992.png)

![2-[(adamantan-1-yl)formamido]-N-(1-cyanocyclobutyl)-N-methylacetamide](/img/structure/B2881996.png)

![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B2882002.png)

![4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid](/img/structure/B2882003.png)